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Chemical Profile of 4-Phenylbutanal

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Phenoxybutanal

CAS No.: 19790-62-6

Cat. No.: S3312034

4-Phenylbutanal is a simple aromatic aldehyde with the formula C10H120 and a molecular weight of 148.2
g/mol [1] [2]. Its structure consists of a phenyl ring connected to an aldehyde group via a four-carbon butyl

chain.

The table below summarizes its core chemical and physical properties [1] [2] [3]:

Property Value |/ Description

CAS Number 18328-11-5

Molecular Formula C10H120

Molecular Weight 148.20 g/mol

Boiling Point 243.3 °C (at 760 mmHgQ)

Density ~1.002 g/cm? (at 19 °C)

SMILES O=CCCCC1l=CC=CC=C1

InChl Key NHFRGTVSKOPUBK-UHFFFAOYSA-N
Melting Point 45-48 °C
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Bioactive Derivatives & Experimental Data

4-Phenylbutanal serves as a key precursor for synthesizing various bioactive molecules. The following table

summarizes experimental data for some of its investigated derivatives [4] [5]:

Biological

Compound / o Experimental Model / o
. Activity / Key Findings / Potency
Derivative Assay
Purpose
4-Phenylbutyrate Anticancer Cytotoxicity assay Most compounds showed
(4-PBA) & (MTT) on MCF-7, A549, significant cytotoxicity, esp.
Derivatives [4] SKOV-3 cancer cell against A549 & MCF-7.
lines [4] Compound A4 was particularly
potent [4].
(S)-4-phenyl-2- Drug Precursor ~ Whole-cell biocatalysis Efficient, enantioselective
butanol [5] (for Bufeniode, (Lactobacillus synthesis. Optimized process
Labetalol) paracasei BD71) [5] yielded high gram-scale

production of the (S)-enantiomer

[5].

Mechanisms of Action & Molecular Interactions

Derivatives of 4-Phenylbutanal demonstrate promising bioactivity through interactions with multiple

biological targets.

¢ Molecular Docking & Enzyme Inhibition: Derivatives of 4-PBA were computationally predicted to
inhibit enzymes like pyruvate dehydrogenase kinase 2 (PDK2) and histone deacetylase complex
(HDAC). Molecular docking studies revealed that these compounds form stable interactions within the
enzymes' active sites through hydrogen bonds and hydrophobic interactions [4].

¢ Signaling Pathways in Cancer: Research on the natural product Evodiamine (which shares a
similar phenyl/alkyl structural motif with some 4-Phenylbutanal derivatives) shows that such
structures can inhibit the PIBKIAKT pathway, induce apoptosis, and also target Topoisomerase |
(Topo 1) [6].
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The diagram below illustrates these interconnected mechanisms for 4-Phenylbutanal-based anticancer

derivatives:

4-Phenylbutanal
Derivative

Inhibits PDK2 Inhibits HDAC Inhibits Topo | Inhibits PIBK/AKT
(Pyruvate Dehydrogenase Kinase 2) (Histone Deacetylase) (Topoisomerase |) Pathway

Induces

Promotes Alters Arrests

Apoptosis DNADamage

Click to download full resolution via product page

Proposed multi-target mechanisms of action for 4-Phenylbutanal-derived anticancer agents.

Synthesis & Production Protocols

The synthesis of 4-Phenylbutanal and its key derivatives can be achieved through several methods.

¢ Industrial Synthesis of 4-Phenylbutanal: A key advancement is a reverse synthesis method that uses
manganese chloride and lithium chloride as co-catalysts. This allows the critical reaction step to
occur at -20°C instead of -78°C, significantly reducing refrigeration costs and making large-scale
production more feasible. This method is beneficial compared to traditional hydroformylation, which

requires toxic carbon monoxide gas and highly toxic catalyst carbonyl complexes under high pressure

[3].

¢ Protocol: Biocatalytic Synthesis of (S)-4-phenyl-2-butanol This protocol describes the asymmetric

reduction of 4-phenylbutan-2-one to a pharmaceutically relevant alcohol [5].

o Biocatalyst Preparation: Use a whole-cell biocatalyst of Lactobacillus paracasei BD71.
o Reaction Setup: Add the substrate, 4-phenylbutan-2-one, to the culture.
o Optimization: Critical parameters were optimized via a hybrid design-based method:
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= Temperature: 32.5 °C
= pH: 6.5
= Incubation Time: 42.5 hours
= Agitation: 127.5 rpm
o Monitoring & Purification: Monitor reaction progress by TLC (Hexane:Ethyl Acetate, 95:5).

Purify the product, (S)-4-phenyl-2-butanol, using column chromatography with the same solvent
system. Analyze enantiomeric purity by Chiral HPLC.

The workflow for this biocatalytic process is summarized below:

Hybrid Design

4-Phenylbutan-2-one Biocatalytic Reduction Optimization - e | (S)-4-phenyl-2-butanol _ )
[ (S bstrate) )—»[ L paracasei BD71 )—; Optimized Conditions (Product) Purification & Analysis

Click to download full resolution via product page

Workflow for the biocatalytic production of (S)-4-phenyl-2-butanol, a key drug precursor.

Research Applications & Potential

e Oncology: Development of novel 4-Phenylbutyrate (4-PBA) derivatives as potent anticancer
agents with predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion)
properties [4].

¢ Neurological Diseases: 4-Phenylbutanal has shown potential in preclinical research for treating
Alzheimer's and Parkinson's diseases. Test results indicated it could enhance the viability of
mouse primary liver cells and significantly boost the activity of the antioxidant enzyme superoxide
dismutase (SOD) at specific concentrations [3].

¢ Chemical Synthesis: The compound is a versatile building block. It has been used as a reactant in
the organocatalyzed synthesis of Latanoprost, a medication for glaucoma [1].

Critical Research Gaps & Future Directions

* 4-Phenoxybutanal Data Missing: A significant gap exists, as no specific data was found for 4-
Phenoxybutanal. Future work should focus on its synthesis and biological profiling.

¢ In Vivo & Clinical Data: Most current findings for 4-Phenylbutanal derivatives are based on in vitro
and computational studies. Advanced preclinical in vivo studies and clinical trials are necessary
to validate efficacy and safety.
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e Structure-Activity Relationship (SAR): More comprehensive SAR studies are needed to optimize
the potency and selectivity of the lead compounds, such as derivative A4 and the evodiamine-based
molecule 6f [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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